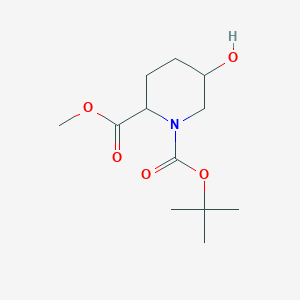

1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate

Description

The exact mass of the compound 1-(t-Butyl) 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate is 259.14197277 g/mol and the complexity rating of the compound is 323. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl 5-hydroxypiperidine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-7-8(14)5-6-9(13)10(15)17-4/h8-9,14H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCKQPFVBRJQINF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CCC1C(=O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate CAS number

An In-depth Technical Guide to 1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate

Abstract: This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern medicinal chemistry. The document details the compound's physicochemical properties, presents a robust, field-proven synthetic protocol with mechanistic insights, and explores its versatile applications in drug discovery and development. By elucidating the strategic importance of its functional groups—the Boc-protected amine, the methyl ester, and the secondary hydroxyl group—this guide serves as an essential resource for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the synthesis of novel therapeutics. All protocols and claims are supported by authoritative references to ensure scientific integrity and immediate applicability in a laboratory setting.

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceutical agents. Its three-dimensional structure allows for the precise spatial orientation of substituents, enabling optimal interactions with biological targets. The introduction of a hydroxyl group onto this scaffold, creating hydroxypiperidines, significantly enhances its value.[1][2] The hydroxyl moiety serves as a versatile chemical handle for subsequent functionalization and can participate in crucial hydrogen bonding interactions with target proteins, often leading to improved potency and selectivity.[2]

Within this class of compounds, this compound (CAS No: 1822538-74-8 ) is a particularly valuable, albeit complex, intermediate.[3][4][5] It features orthogonal protecting groups—the tert-butoxycarbonyl (Boc) group on the nitrogen and a methyl ester at the 2-position—which allow for selective chemical manipulation. The hydroxyl group at the 5-position provides a strategic point for diversification, making this molecule an ideal starting material for the construction of compound libraries aimed at discovering novel drug candidates, including P2X receptor antagonists and antiviral agents. This guide offers an in-depth examination of this building block, from its fundamental properties to its practical application in synthesis.

Physicochemical Properties & Specifications

The accurate characterization of a starting material is fundamental to reproducible and successful synthesis. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1822538-74-8 | [3][4][5] |

| Molecular Formula | C₁₂H₂₁NO₅ | [3] |

| Molecular Weight | 259.30 g/mol | [3][4] |

| Appearance | Colorless oil or white to off-white solid/semi-solid | |

| Purity | Typically ≥97% | [3][4] |

| Solubility | Good solubility in common organic solvents (e.g., DCM, EtOAc, MeOH) | |

| InChI Key | SCKQPFVBRJQINF-UHFFFAOYSA-N | [4] |

Note: Stereoisomers of this compound exist with unique CAS numbers, such as (2S,5S)-1-tert-Butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate (CAS: 915976-32-8).[6] Researchers should verify the specific stereochemistry required for their application.

Synthesis & Mechanistic Insights

The most direct and reliable method for preparing this compound is through the stereoselective reduction of its ketone precursor, 1-tert-butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate. This approach is efficient and utilizes common, readily available laboratory reagents.

Proposed Synthetic Pathway

The logical flow for the synthesis is a single-step reduction.

Caption: Proposed synthesis via ketone reduction.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

Materials:

-

1-Tert-butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-tert-butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate (1.0 eq). Dissolve the starting material in anhydrous methanol (approx. 10 mL per gram of starting material).

-

Cooling: Place the flask in an ice-salt bath and cool the solution to between -10°C and 0°C with gentle stirring. An inert atmosphere (nitrogen or argon) is recommended but not strictly necessary for this reduction.

-

Reagent Addition: Once the solution is cold, slowly add sodium borohydride (NaBH₄, 1.5 eq) in small portions over 15-20 minutes. Causality: Portion-wise addition is critical to control the exothermic reaction and prevent excessive hydrogen gas evolution.

-

Reaction Monitoring: Stir the reaction mixture at 0°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:1 Ethyl Acetate/Hexanes). The reaction is typically complete within 1-2 hours.

-

Quenching: Once the starting material is consumed, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases. This step neutralizes the excess borohydride.

-

Workup & Extraction: Allow the mixture to warm to room temperature. Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add DCM and transfer to a separatory funnel. Extract the aqueous layer three times with DCM.

-

Washing: Combine the organic layers and wash sequentially with water and then brine. Trustworthiness: The brine wash helps to remove residual water from the organic phase, improving drying efficiency.

-

Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: If necessary, purify the crude product by flash column chromatography on silica gel to afford the pure this compound.

Spectroscopic Characterization (Expected)

While actual spectra should be run for each batch, the expected NMR and IR data provide a reliable fingerprint for structural confirmation.

-

¹H NMR (CDCl₃, 400 MHz): Expect characteristic signals for the Boc group (a singlet around δ 1.4-1.5 ppm, 9H), the methyl ester (a singlet around δ 3.7 ppm, 3H), and a proton on the carbon bearing the hydroxyl group (a multiplet around δ 3.8-4.1 ppm, 1H). The piperidine ring protons will appear as a series of complex multiplets.

-

¹³C NMR (CDCl₃, 100 MHz): Key signals will include the carbonyls of the Boc group and methyl ester (δ 155-175 ppm), the quaternary carbon and methyls of the Boc group (around δ 80 ppm and δ 28 ppm, respectively), the methoxy carbon (around δ 52 ppm), and the carbon bearing the hydroxyl group (around δ 65-70 ppm).

-

IR (Thin Film, cm⁻¹): A broad absorption band in the region of 3200-3500 cm⁻¹ is indicative of the O-H stretch. Strong carbonyl stretching bands for the carbamate and ester will be present around 1740 cm⁻¹ and 1690 cm⁻¹.

Applications in Drug Discovery & Medicinal Chemistry

The title compound is not an end product but a versatile starting point for more complex molecules. Its utility stems from the three distinct functional groups that can be selectively addressed.

Functional Group Handles for Derivatization

-

Hydroxyl Group: This is the most versatile handle. It can be used for etherification, esterification, glycosylation, or oxidation to the corresponding ketone. This position is often crucial for establishing hydrogen bond interactions in a receptor's binding pocket.

-

Boc-Protected Amine: The Boc group is a stable and reliable protecting group that can be removed under acidic conditions (e.g., with trifluoroacetic acid in DCM) to reveal the secondary amine. This free amine can then be subjected to N-alkylation, acylation, or reductive amination to build out another vector of the molecule.

-

Methyl Ester: The ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., LiOH in THF/water). This acid can then be used to form amides via standard peptide coupling reactions, connecting the piperidine scaffold to other fragments.

Workflow for Library Synthesis

The orthogonal nature of the functional groups enables a logical and efficient workflow for generating a library of diverse compounds from this single intermediate.

Caption: Workflow for generating a compound library.

Handling, Storage, and Safety

Proper handling and storage are essential to maintain the integrity of the compound.

-

Storage: The compound is sensitive to moisture and temperature. It should be stored in a tightly sealed container in an inert atmosphere at refrigerated temperatures (2-8°C).

-

Handling: Avoid exposure to strong acids and bases, which can cause decomposition or unwanted reactions. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the material.

-

Toxicity: The compound may present moderate acute toxicity via inhalation. Handle in a well-ventilated area or a chemical fume hood.

Conclusion

This compound is a high-value, strategically designed chemical intermediate. Its utility in medicinal chemistry is defined by its three distinct and orthogonally accessible functional groups. Understanding its properties, synthesis, and potential for derivatization allows drug discovery teams to efficiently build and test novel molecular architectures. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently incorporate this powerful building block into their synthetic programs, accelerating the path toward new therapeutic discoveries.

References

- 1. nbinno.com [nbinno.com]

- 2. High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aurumpharmatech.com [aurumpharmatech.com]

- 4. 1-(tert-Butyl) 2-methyl 5-hydroxypiperidine-1,2-dicarboxyl… [cymitquimica.com]

- 5. 1822538-74-8|this compound|BLD Pharm [bldpharm.com]

- 6. labsolu.ca [labsolu.ca]

An In-Depth Technical Guide to 1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, analytical characterization, synthesis, and applications of 1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate. This valuable building block is of significant interest to researchers and professionals in drug discovery and medicinal chemistry. The strategic placement of a hydroxyl group on the piperidine scaffold, combined with orthogonal protecting groups, offers a versatile platform for the synthesis of complex molecular architectures. This document serves as an in-depth resource, detailing experimental insights and methodologies to facilitate its effective utilization in research and development.

Introduction: The Strategic Importance of the Hydroxypiperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved pharmaceutical agents.[1] Its prevalence is due to its ability to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while providing a three-dimensional framework for precise ligand-receptor interactions.[2] The introduction of a hydroxyl group to the piperidine core, as seen in this compound, further enhances its utility. This hydroxyl moiety serves as a versatile chemical handle for subsequent functionalization, allowing for the introduction of diverse substituents through reactions like etherification or esterification.[3]

This guide focuses on the N-Boc and methyl ester protected form of 5-hydroxypiperidine-2-carboxylic acid. The tert-butoxycarbonyl (Boc) group on the nitrogen and the methyl ester at the 2-position provide orthogonal protection, enabling selective chemical manipulation at the hydroxyl group and subsequent deprotection steps under distinct conditions. This strategic design makes the title compound a highly valuable intermediate in multi-step synthetic campaigns targeting novel therapeutics.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in experimental chemistry. This section details the known properties of this compound, including its various isomeric forms.

Chemical Identity and Stereochemistry

The presence of two stereocenters at positions 2 and 5 of the piperidine ring means that this compound can exist as four possible stereoisomers. It is crucial for researchers to be aware of the specific isomer they are working with, as stereochemistry can dramatically influence biological activity.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₁₂H₂₁NO₅ | [4] |

| Molecular Weight | 259.30 g/mol | [4][5] |

| CAS Number (unspecified) | 1822538-74-8 | [4][5] |

| CAS Number (2S,5S)-isomer | 915976-32-8 | [6] |

| CAS Number (2R,5S)-isomer | 2166171-42-0 | [7] |

Physical and Chemical Properties

The compound is typically supplied as a colorless oil or a white to off-white solid or semi-solid, a physical state that can be dependent on the specific isomer and purity.[8] It exhibits good solubility in common organic solvents such as dichloromethane, ethyl acetate, and methanol.[3]

| Property | Value | Source/Comment |

| Physical State | Colorless oil or white to off-white solid/semi-solid. | [3][8] |

| Solubility | Soluble in common organic solvents. | [3] |

| Boiling Point | Predicted: 307.4 ± 35.0 °C | Data for a positional isomer (N-Boc-piperidine-4-carboxylic acid methyl ester).[9] |

| Melting Point | Not available. | Data for the related N-Boc-piperidine-3-carboxylate methyl ester is 47.0-51.0 °C.[10] |

| pKa | Predicted value not readily available. | The basicity of the piperidine nitrogen is significantly reduced by the electron-withdrawing Boc group. |

| LogP | Predicted value not readily available. | The presence of the hydroxyl group and two ester functionalities suggests moderate lipophilicity. |

Stability and Storage

This compound is noted to be sensitive to moisture and temperature fluctuations.[3] To ensure its integrity, it should be stored in a tightly sealed container under an inert atmosphere.

Recommended Storage Conditions:

-

Temperature: 2-8°C[8]

-

Atmosphere: Inert (e.g., Argon or Nitrogen)

-

Container: Tightly sealed, protected from moisture.

Analytical Characterization Workflow

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of this compound. The following section outlines the expected outcomes from standard analytical techniques.

Caption: Standard analytical workflow for the characterization of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary technique for unambiguous structural elucidation. While specific spectra for the title compound are not publicly available, the expected chemical shifts can be predicted based on its structure and data from similar compounds.[11]

-

¹H NMR: The spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group around 1.4-1.5 ppm. The methyl ester protons should appear as a singlet around 3.7 ppm. The protons on the piperidine ring will present as a series of complex multiplets between approximately 1.5 and 4.5 ppm. The proton on the carbon bearing the hydroxyl group (C5) and the proton on the carbon with the ester group (C2) would be key diagnostic signals. The hydroxyl proton will appear as a broad singlet, the position of which is dependent on concentration and solvent.

-

¹³C NMR: The carbon spectrum will show distinct signals for the quaternary and methyl carbons of the Boc group (around 80 ppm and 28 ppm, respectively) and the methyl ester carbon (around 52 ppm). The carbonyl carbons of the Boc and ester groups will be observed downfield (around 155 ppm and 170-175 ppm, respectively). The carbons of the piperidine ring will resonate in the 20-70 ppm region.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through analysis of fragmentation patterns.[12]

-

Methodology: Electrospray ionization in positive mode (ESI+) is a suitable method.

-

Expected Ion: The protonated molecule [M+H]⁺ is expected at a mass-to-charge ratio (m/z) of approximately 260.1.

-

Fragmentation Pattern: Key fragmentation pathways would likely involve the loss of the tert-butyl group (a loss of 56 Da) or the entire Boc group (a loss of 100 Da). The loss of water (18 Da) from the hydroxyl group and the loss of the methoxy group (31 Da) from the ester are also plausible fragmentations.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is useful for identifying the key functional groups present in the molecule.

-

Expected Absorptions:

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ range from the aliphatic C-H bonds.

-

C=O Stretch: Strong absorption bands around 1740 cm⁻¹ (ester) and 1690 cm⁻¹ (urethane of the Boc group).

-

C-O Stretch: Bands in the 1000-1300 cm⁻¹ region.

-

Synthesis Protocol

The synthesis of this compound is typically achieved through the stereoselective reduction of the corresponding 5-keto precursor, 1-tert-butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate. The following protocol is a representative method adapted from the synthesis of a similar di-tert-butyl analog.[6]

Caption: General workflow for the synthesis via reduction of the 5-oxo precursor.

Step-by-Step Methodology

Step 1: Preparation of the Reducing Agent

-

To a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous tetrahydrofuran (THF) and a small amount of methanol under a nitrogen atmosphere.

-

Cool the mixture to 0°C.

-

Slowly add a solution of lithium borohydride (LiBH₄) in THF. Stir the solution at room temperature for 30 minutes.

Step 2: Reduction Reaction

-

Cool the reducing agent mixture to -10°C.

-

Dissolve 1-tert-butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate in anhydrous THF.

-

Add the solution of the keto-ester dropwise to the cold reducing agent mixture, ensuring the internal temperature does not exceed -5°C.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

Step 3: Reaction Quench

-

While maintaining the temperature below 0°C, slowly add a solution of acetic acid in methanol to quench the excess reducing agent and decompose the borate complexes.

-

Allow the reaction mixture to warm to room temperature and stir for an additional hour.

Step 4: Workup and Extraction

-

Add water and an organic solvent suitable for extraction (e.g., ethyl acetate or isopropyl acetate) to the reaction mixture.

-

Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

-

Wash the organic layer sequentially with water and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

Step 5: Purification

-

The crude product, typically an oil, can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable building block in the synthesis of novel therapeutic agents. The piperidine core is a key pharmacophore in many biologically active compounds, and the hydroxyl group provides a point for diversification.[13]

Synthesis of P2X Receptor Antagonists

The compound serves as a key intermediate in the synthesis of P2X receptor antagonists.[3] P2X receptors are ATP-gated ion channels involved in various physiological processes, and their modulation is a therapeutic strategy for conditions such as chronic pain and inflammation.[14][15] The piperidine scaffold can form crucial interactions within the receptor's binding pocket, and the hydroxyl group allows for the attachment of other pharmacophoric elements to enhance potency and selectivity.[3]

Development of Antiviral Agents

The hydroxypiperidine scaffold is also utilized in the development of antiviral drugs.[2] The hydroxyl group can participate in critical hydrogen bonding interactions with viral enzymes, leading to their inhibition.[3] The stereochemistry of the hydroxyl group is often crucial for achieving optimal binding and inhibitory activity. The ability to synthesize specific stereoisomers of this building block is therefore of high importance in this field.

General Scaffold for Medicinal Chemistry

Beyond these specific examples, this compound is a versatile starting material for creating diverse chemical libraries for high-throughput screening. The orthogonal protecting groups allow for a modular synthetic approach, where different functionalities can be introduced at the hydroxyl position, followed by selective deprotection and further modification at the nitrogen or the carboxylate positions. This flexibility enables the exploration of a wide chemical space in the search for new drug candidates.[16]

Conclusion

This compound is a strategically designed and highly versatile building block for medicinal chemistry and drug discovery. Its well-defined structure, featuring a hydroxyl group for diversification and orthogonal protecting groups for selective synthesis, makes it an invaluable intermediate. This guide has provided a detailed overview of its physicochemical properties, analytical characterization, a representative synthetic protocol, and key applications. By understanding these core technical aspects, researchers can effectively leverage this compound to accelerate the development of novel and complex therapeutic agents.

References

-

Frolov, N. A., & Vereshchagin, A. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Available from: [Link]

-

Autechem. (n.d.). Methyl N-Boc-piperidine-3-carboxylate: Properties, Synthesis, and Global Supply. Available from: [Link]

-

Krasikova, D. V., et al. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available from: [Link]

-

Shaanxi BLOOM Tech Co., Ltd. (2025). How Is N-Boc-4-Hydroxypiperidine Used In Pharmaceutical Research? Available from: [Link]

-

Abdelshaheed, M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-15. Available from: [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Available from: [Link]

-

Bloom Tech. (2025). How Is The Purity Of N-Boc-4-Hydroxypiperidine Determined? Available from: [Link]

-

Karout, S., et al. (2025). A polycyclic scaffold identified by structure-based drug design effectively inhibits the human P2X7 receptor. Nature Communications. Available from: [Link]

-

Chemistry LibreTexts. (2019). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

-

PubChem. (n.d.). (2S,5S)-1-tert-Butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate. Available from: [Link]

-

Garia, J., et al. (2020). Design, Synthesis, and in vitro Evaluation of P2X7 Antagonists. ChemMedChem, 15(24), 2423-2433. Available from: [Link]

-

Dal Ben, D., et al. (2021). Identification of New Human P2X7 Antagonists Using Ligand- and Structure-Based Virtual Screening. Journal of Chemical Information and Modeling, 61(11), 5564-5576. Available from: [Link]

-

PubChem. (n.d.). Tert-butyl 4-hydroxypiperidine-1-carboxylate. Available from: [Link]

-

PubChem. (n.d.). Tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate. Available from: [Link]

-

SpectraBase. (n.d.). 2-Piperidine carboxylic acid N-BOC,TMS. Available from: [Link]

-

Human Metabolome Database. (2012). L-trans-5-Hydroxy-2-piperidinecarboxylic acid (HMDB0029426). Available from: [Link]

-

PubChem. (n.d.). 5-Hydroxypipecolic acid. Available from: [Link]

-

ResearchGate. (n.d.). Discovery of highly functionalized scaffolds: Pyrroloimidazolediones as P2X7 receptor antagonists. Available from: [Link]

-

Nam, G., et al. (2021). Design and Synthesis of Conformationally Flexible Scaffold as Bitopic Ligands for Potent D3-Selective Antagonists. Molecules, 26(16), 4995. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 3. chemshuttle.com [chemshuttle.com]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-(tert-Butyl) 2-methyl 5-hydroxypiperidine-1,2-dicarboxyl… [cymitquimica.com]

- 6. labsolu.ca [labsolu.ca]

- 7. A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D; (−)-241D; isosolenopsin A and (−)-epimyrtine - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. N-Boc-Piperidine-4-carboxylic acid methyl ester(124443-68-1) 1H NMR spectrum [chemicalbook.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Design, Synthesis, and in vitro Evaluation of P2X7 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Identification of New Human P2X7 Antagonists Using Ligand- and Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate, a key building block in modern drug discovery and organic synthesis. The unique structural features of this molecule, including the N-Boc protecting group, the methyl ester, and the hydroxyl-substituted piperidine ring, give rise to a distinct spectroscopic fingerprint. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only the raw data but also a detailed interpretation grounded in fundamental principles and field-proven insights.

Molecular Structure and its Spectroscopic Implications

The structure of this compound (Molecular Formula: C₁₂H₂₁NO₅, Molecular Weight: 259.30 g/mol ) is foundational to understanding its spectral characteristics. The molecule's stereochemistry can vary, leading to different diastereomers which, while having the same connectivity, may exhibit subtle but significant differences in their NMR spectra due to the distinct spatial arrangement of atoms.

The key functional groups that will be interrogated by various spectroscopic techniques are:

-

Tert-butoxycarbonyl (Boc) group: This bulky protecting group on the nitrogen atom will show characteristic signals in both NMR and IR spectroscopy.

-

Methyl ester group: The methyl protons and the carbonyl carbon will be readily identifiable in ¹H and ¹³C NMR, respectively. The carbonyl stretch will also be a prominent feature in the IR spectrum.

-

Hydroxypiperidine ring: The protons on the piperidine ring will exhibit complex splitting patterns in the ¹H NMR spectrum due to their diastereotopic nature and coupling interactions. The hydroxyl group will have a characteristic stretch in the IR spectrum and its proton may be observable in the ¹H NMR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a wealth of information.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the number of different types of protons and their connectivity.

Table 1: Representative ¹H NMR Data for a this compound Stereoisomer

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.10 | m | 1H | H-5 (CH-OH) |

| ~3.95 | m | 1H | H-2 (CH-CO₂Me) |

| ~3.70 | s | 3H | -OCH₃ |

| ~3.50 | m | 1H | H-6eq |

| ~3.00 | m | 1H | H-6ax |

| ~2.10 | m | 1H | H-3eq |

| ~1.80 | m | 1H | H-3ax |

| ~1.65 | m | 1H | H-4eq |

| ~1.45 | s | 9H | -C(CH₃)₃ |

| ~1.30 | m | 1H | H-4ax |

Interpretation and Causality:

-

Boc Group: The nine protons of the tert-butyl group are chemically equivalent and appear as a sharp singlet around 1.45 ppm. This is a hallmark of the Boc protecting group.

-

Methyl Ester: The three protons of the methyl ester appear as a sharp singlet at approximately 3.70 ppm.

-

Piperidine Ring Protons: The protons on the piperidine ring are diastereotopic and exhibit complex multiplets due to geminal and vicinal coupling. The chemical shifts are influenced by the neighboring electron-withdrawing groups (N-Boc, CO₂Me, and OH). For instance, the proton at C-2, being adjacent to the ester group, is shifted downfield. The proton at C-5, bearing the hydroxyl group, is also found at a lower field. The axial and equatorial protons at the same carbon are magnetically non-equivalent and will show different chemical shifts and coupling constants.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Representative ¹³C NMR Data for a this compound Stereoisomer

| Chemical Shift (δ) ppm | Assignment |

| ~172 | C=O (ester) |

| ~155 | C=O (carbamate) |

| ~80 | -C (CH₃)₃ |

| ~67 | C-5 (CH-OH) |

| ~56 | C-2 (CH-CO₂Me) |

| ~52 | -OCH₃ |

| ~42 | C-6 |

| ~33 | C-3 |

| ~30 | C-4 |

| ~28 | -C(C H₃)₃ |

Interpretation and Causality:

-

Carbonyl Carbons: The two carbonyl carbons of the ester and the carbamate are the most deshielded carbons, appearing at the downfield end of the spectrum (~172 ppm and ~155 ppm, respectively).

-

Boc Group Carbons: The quaternary carbon of the tert-butyl group appears around 80 ppm, while the three equivalent methyl carbons are observed at approximately 28 ppm.

-

Piperidine Ring Carbons: The carbons of the piperidine ring appear in the aliphatic region. The carbons bearing heteroatoms (C-2, C-5, and C-6) are shifted downfield compared to the other ring carbons (C-3 and C-4).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Table 3: Key IR Absorption Bands for this compound

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3450 | Broad | O-H stretch (hydroxyl) |

| ~2970 | Medium | C-H stretch (aliphatic) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1690 | Strong | C=O stretch (carbamate) |

| ~1160 | Strong | C-O stretch (ester and carbamate) |

Interpretation and Causality:

-

O-H Stretch: A broad absorption band around 3450 cm⁻¹ is characteristic of the hydroxyl group, with the broadening resulting from hydrogen bonding.

-

C=O Stretches: Two strong, sharp absorption bands are observed in the carbonyl region. The band at higher frequency (~1740 cm⁻¹) is attributed to the ester carbonyl, while the one at a slightly lower frequency (~1690 cm⁻¹) corresponds to the carbamate carbonyl of the Boc group. The electronic environment of these two carbonyls dictates their absorption frequencies.

-

C-H Stretch: The absorption around 2970 cm⁻¹ is due to the stretching vibrations of the various sp³ C-H bonds in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Expected Fragmentation Pattern:

In an electrospray ionization (ESI) mass spectrum, the molecule is expected to be observed as its protonated form [M+H]⁺ at m/z 260.15.

Common fragmentation pathways for N-Boc protected amines often involve the loss of the tert-butyl group or isobutylene, as well as the loss of the entire Boc group.[1]

Table 4: Expected Key Fragments in the Mass Spectrum

| m/z | Fragment |

| 260.15 | [M+H]⁺ |

| 204.10 | [M - C₄H₈ + H]⁺ (loss of isobutylene) |

| 160.09 | [M - Boc + H]⁺ (loss of the Boc group) |

| 57.07 | [C₄H₉]⁺ (tert-butyl cation) |

The fragmentation pattern provides a "fingerprint" that can be used to confirm the presence of the Boc group and the overall structure of the molecule.

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structural analysis. The following are generalized protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly of exchangeable protons like the hydroxyl proton.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion, especially for the complex multiplets of the piperidine ring protons.

-

Acquisition Parameters:

-

¹H NMR: Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled experiment is typically performed to simplify the spectrum. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance and longer relaxation times of ¹³C nuclei.

-

IR Spectroscopy

-

Sample Preparation: The spectrum can be acquired using various techniques:

-

Neat (for oils): A thin film of the sample is placed between two salt plates (e.g., NaCl or KBr).

-

KBr Pellet (for solids): A small amount of the solid sample is ground with dry KBr powder and pressed into a thin pellet.

-

Solution: The sample is dissolved in a suitable solvent (e.g., CHCl₃) that has minimal absorption in the regions of interest.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum. A background spectrum of the empty sample holder or the pure solvent is recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile) that is compatible with the ionization source.

-

Instrumentation: An electrospray ionization (ESI) source coupled with a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap) is commonly used for this type of molecule.

-

Acquisition Parameters: The instrument is typically operated in positive ion mode to observe the protonated molecule [M+H]⁺. The cone voltage can be varied to induce fragmentation for structural analysis (MS/MS).

Synthesis and Context

This compound and its derivatives are valuable intermediates in the synthesis of various biologically active compounds, including enzyme inhibitors and pharmaceutical agents. A common synthetic route involves the modification of pyridine or glutaric acid derivatives. For instance, a method for producing (2S,5S)/(2R,5R)-5-hydroxypiperidine-2-carboxylic acid has been patented, highlighting its importance as a synthetic intermediate.[2] The spectroscopic characterization detailed in this guide is a critical step in confirming the successful synthesis and purity of these important building blocks.

Conclusion

This technical guide has provided a comprehensive overview of the spectroscopic data (NMR, IR, and MS) for this compound. By understanding the correlation between the molecular structure and the spectral features, researchers can confidently identify and characterize this compound, ensuring the integrity of their synthetic work and advancing their research and development efforts. The provided protocols and interpretations serve as a practical resource for scientists working with this and structurally related molecules.

References

- Wolf, C. E., et al. (2004). Fragmentation of N-Boc protected amines in electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 15(7), 1035-1043.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

PubChem. (n.d.). (2S,5S)-1-tert-Butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate. Retrieved from [Link]

-

ChemUniverse. (n.d.). (2S,5S)-1-TERT-BUTYL 2-METHYL 5-HYDROXYPIPERIDINE-1,2-DICARBOXYLATE. Retrieved from [Link]

- Takeda Pharmaceutical Company Limited. (2016). Method for producing 5-hydroxypiperidine-2-carboxylic acid. U.S. Patent No. 9,790,181 B2.

Sources

An In-depth Technical Guide to the Solubility of 1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate (CAS: 1822538-74-8), a key piperidine-based building block in medicinal chemistry and drug development.[1][2] Given the scarcity of readily available, consolidated solubility data for this specific compound, this guide adopts a first-principles approach. It combines a theoretical analysis of the molecular structure with a robust, field-proven experimental protocol for determining thermodynamic equilibrium solubility. This document is intended for researchers, chemists, and formulation scientists who require a deep, practical understanding of this compound's behavior in common laboratory solvents to facilitate reaction optimization, purification, and formulation development.

Molecular Structure Analysis and Predicted Solubility Profile

The solubility of a compound is fundamentally governed by its molecular structure and the intermolecular forces it can form with a solvent. The principle of "like dissolves like" serves as a primary guide, meaning polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[3][4][5][6]

The structure of this compound contains a unique combination of polar and non-polar functional groups that dictate its solubility:

-

Polar Groups:

-

Hydroxyl (-OH) group: This group is highly polar and can act as both a hydrogen bond donor and acceptor.[5][7] This feature strongly promotes solubility in polar protic solvents like water and alcohols (e.g., methanol, ethanol).

-

Ester (-COOCH₃) and Carbamate (-NCOOC(CH₃)₃) groups: These groups are polar and can act as hydrogen bond acceptors, contributing to solubility in a range of polar solvents.[5]

-

-

Non-Polar Groups:

-

Tert-butyl group (-C(CH₃)₃): This is a bulky, hydrophobic group that contributes significant non-polar character, favoring solubility in non-polar solvents.

-

Piperidine Ring (C₅H₁₀N): The saturated hydrocarbon backbone of the ring is predominantly non-polar.

-

This duality of polar and non-polar features suggests that the compound will not be exclusively soluble in either very polar or very non-polar solvents. Instead, it is predicted to have the highest solubility in solvents of intermediate polarity that can effectively solvate both the hydrophilic (hydroxyl, ester) and hydrophobic (tert-butyl, piperidine ring) portions of the molecule.

Predicted Qualitative Solubility

Based on this structural analysis, a predicted solubility profile can be established. This table serves as a hypothesis to be validated by the experimental protocol outlined in Section 3.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Poorly Soluble | The large non-polar surface area from the tert-butyl group and piperidine ring likely outweighs the solubilizing effect of the single hydroxyl group.[5] |

| Methanol, Ethanol | Soluble | The alcohol's alkyl chain can interact with the non-polar parts, while its hydroxyl group forms strong hydrogen bonds with the solute's hydroxyl and ester/carbamate groups.[7] | |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble to Very Soluble | These solvents are highly polar and are excellent hydrogen bond acceptors, allowing them to effectively solvate the polar functional groups of the molecule.[8] |

| Intermediate Polarity | Dichloromethane (DCM), Chloroform | Very Soluble | These solvents offer a balance of polarity, capable of interacting favorably with both the polar and non-polar regions of the molecule. Technical data for the compound explicitly mentions good solubility in common organic solvents. |

| Ethyl Acetate, THF | Very Soluble | These solvents have moderate polarity and hydrogen bond accepting capabilities, making them excellent candidates for dissolving compounds with mixed characteristics. | |

| Non-Polar | Toluene, Hexanes | Sparingly to Poorly Soluble | The strong polar functional groups, particularly the hydroxyl group, will resist dissolution in highly non-polar environments due to the energetic penalty of breaking strong solute-solute hydrogen bonds.[3][4] |

The Principle of "Like Dissolves Like": A Visualization

To understand solubility at the molecular level, we must consider the intermolecular forces at play.[7] Dissolution is an energetically driven process where solute-solute and solvent-solvent interactions are broken and replaced by new solute-solvent interactions.[3] A solute dissolves readily when the new solute-solvent interactions are strong and energetically favorable.

Caption: Molecular interactions driving the "like dissolves like" principle.

Experimental Protocol: Thermodynamic Solubility Determination

To obtain accurate, quantitative data, the Equilibrium Shake-Flask Method is the gold standard.[9][10] This method measures the thermodynamic equilibrium solubility, which is the concentration of a saturated solution when excess solid is present.[11] This protocol is aligned with standards referenced by the U.S. Pharmacopeia (USP).[12][13][14]

Workflow for Equilibrium Solubility Determination

Caption: Workflow for the Shake-Flask Equilibrium Solubility method.

Step-by-Step Methodology

-

Preparation:

-

Equilibration:

-

Causality: Seal the vials tightly to prevent solvent evaporation. Place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate for a sufficient duration (typically 24-48 hours) to ensure thermodynamic equilibrium is reached.[9][15] The time required can vary, and preliminary time-to-equilibrium studies are recommended for novel compounds.

-

-

Phase Separation:

-

Causality: After equilibration, let the vials stand undisturbed for at least 2 hours. This allows the undissolved solid to sediment, preventing premature clogging of the filter in the next step.[10]

-

-

Filtration:

-

Causality: Carefully aspirate the supernatant using a syringe. Attach a chemically resistant 0.45 µm syringe filter (e.g., PTFE for organic solvents). Discard the first 0.2 mL of filtrate to saturate any potential binding sites on the filter membrane, then collect a clear sample for analysis. This step is critical to ensure that only the dissolved solute is measured, not a suspension of fine particles.

-

-

Analysis and Quantification:

-

Causality: Quantify the concentration of the compound in the filtrate using a pre-validated, stability-indicating analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). Prepare a calibration curve using standards of known concentration to ensure accurate quantification. The result is the equilibrium solubility, typically expressed in mg/mL or µg/mL.

-

Self-Validating System and Best Practices

To ensure the trustworthiness and accuracy of the generated data, the following practices are essential:

-

Purity of Compound: Use a well-characterized compound with known purity (e.g., >97%). Impurities can significantly alter solubility.[2][16]

-

Temperature Control: Solubility is highly temperature-dependent. Maintain a constant and recorded temperature (e.g., 25 °C ± 0.5 °C) throughout the experiment.[14]

-

pH of Aqueous Solutions: For aqueous solvents, the pH must be controlled and measured before and after equilibration, as the solubility of compounds with ionizable groups can be pH-dependent.

-

Triplicate Measurements: Perform all solubility measurements in triplicate to assess the precision of the results and identify any outliers.

-

Confirmation of Equilibrium: For rigorous studies, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, verifying that equilibrium has been achieved.[11]

By adhering to this detailed and rationalized protocol, researchers can confidently generate a reliable and comprehensive solubility profile for this compound, enabling informed decisions in subsequent research and development activities.

References

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

-

Abraham Entertainment. (2025). Solubility Of Polar Compounds: Unraveling The Secrets. Retrieved from [Link]

-

Biorelevant.com. (n.d.). USP <1236>: Solubility Measurements Chapter. Retrieved from [Link]

-

Experiment 1 Determination of Solubility Class. (n.d.). Retrieved from [Link]

-

Reddit. (2022). ELI5 the polarity of solvents and how it affects solubility. Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

USP-NF. (2016). <1236> Solubility Measurements. Retrieved from [Link]

-

USP-NF. (2016). <1236> Solubility Measurements. Retrieved from [Link]

-

USP-NF. (n.d.). 〈1236〉 Solubility Measurements. Retrieved from [Link]

-

ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? Retrieved from [Link]

-

ResearchGate. (n.d.). Principles of Solubility and Solutions. Retrieved from [Link]

-

YouTube. (2025). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved from [Link]

-

ECA Academy. (2023). Revision of USP Chapter <1236> Solubility Measurements Published for Comments. Retrieved from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

-

Fiveable. (n.d.). Like Dissolves Like Definition - Inorganic Chemistry I Key Term. Retrieved from [Link]

-

Chinese Pharmaceutical Journal. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Retrieved from [Link]

-

PubMed. (n.d.). Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Retrieved from [Link]

-

SciELO. (2021). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved from [Link]

-

NIH. (n.d.). Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning. Retrieved from [Link]

-

Digital Discovery (RSC Publishing). (n.d.). A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. Retrieved from [Link]

-

PubMed. (2025). Prediction of small-molecule pharmaceuticals solubility parameters using a thermodynamic SAFT-based equation of state. Retrieved from [Link]

-

PubMed Central. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Retrieved from [Link]

-

PMC. (n.d.). Computational Prediction of Drug Solubility in Lipid Based Formulation Excipients. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 13096-31-6 | Product Name : 5-Hydroxypiperidine-2-carboxylic Acid. Retrieved from [Link]

Sources

- 1. 1-(tert-Butyl) 2-methyl 5-hydroxypiperidine-1,2-dicarboxyl… [cymitquimica.com]

- 2. aurumpharmatech.com [aurumpharmatech.com]

- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 4. Khan Academy [khanacademy.org]

- 5. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 6. fiveable.me [fiveable.me]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. caymanchem.com [caymanchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. â©1236⪠Solubility Measurements [doi.usp.org]

- 12. biorelevant.com [biorelevant.com]

- 13. Solubility Measurements | USP-NF [uspnf.com]

- 14. uspnf.com [uspnf.com]

- 15. scielo.br [scielo.br]

- 16. labsolu.ca [labsolu.ca]

An In-Depth Technical Guide to the Stereochemistry of 1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate

Abstract: The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of countless biologically active compounds.[1] The introduction of multiple substituents and the creation of chiral centers dramatically increase molecular complexity and therapeutic potential. This guide provides a comprehensive technical overview of the stereochemistry of 1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate, a highly functionalized piperidine building block. We will delve into the fundamental aspects of its stereoisomerism, strategies for stereoselective synthesis, robust protocols for the separation of stereoisomers, and definitive analytical techniques for their characterization. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis and application of complex heterocyclic molecules.

The Stereochemical Landscape of this compound

The molecular structure of this compound contains two stereogenic centers at the C2 and C5 positions of the piperidine ring. The presence of these two chiral centers gives rise to a maximum of four possible stereoisomers (2^n, where n=2). These stereoisomers exist as two pairs of enantiomers, with the relationship between the pairs being diastereomeric.

The four stereoisomers are:

-

(2R, 5R) and (2S, 5S) : This pair of enantiomers constitutes the trans diastereomer.

-

(2R, 5S) and (2S, 5R) : This pair of enantiomers constitutes the cis diastereomer.[2]

The precise three-dimensional arrangement of the substituents at these centers is critical, as different stereoisomers can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles.[3][4] Accessing stereochemically pure forms of this building block is therefore paramount for developing selective and effective therapeutic agents.

Stereoselective Synthesis and Isomer Separation

The synthesis of highly substituted piperidines often yields mixtures of diastereomers. The strategic control and subsequent separation of these isomers are critical milestones in any synthetic campaign.

Diastereoselective Synthesis via Ketone Reduction

A common and effective strategy to introduce the C5-hydroxyl group with diastereocontrol is the reduction of the corresponding ketone precursor, 1-tert-butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate. The stereochemical outcome of this reduction is highly dependent on the steric environment of the ketone and the choice of reducing agent.

Causality of Stereoselection: Bulky reducing agents (e.g., L-Selectride®) will preferentially approach the carbonyl from the less sterically hindered face, leading to the formation of one diastereomer over the other. Conversely, less hindered reagents (e.g., sodium borohydride) may result in lower diastereoselectivity, yielding a mixture of cis and trans alcohols. The ratio of diastereomers can be quantified by analyzing the crude reaction product via ¹H NMR spectroscopy.[5]

Separation of Diastereomers

Since diastereomers possess different physical properties, they can typically be separated using standard chromatographic techniques.

Protocol: Diastereomer Separation by Flash Column Chromatography

-

Column Preparation: A silica gel column is packed using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Sample Loading: The crude mixture of diastereomers, dissolved in a minimal amount of the initial mobile phase, is loaded onto the column.

-

Elution: The column is eluted with the solvent gradient. The differing polarities of the cis and trans isomers will result in different retention times.

-

Fraction Collection & Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify and combine those containing the pure, separated diastereomers.

Resolution of Enantiomers by Chiral HPLC

Enantiomers have identical physical properties in an achiral environment, necessitating the use of a chiral resolving agent or, more commonly, a chiral stationary phase (CSP) for separation. High-Performance Liquid Chromatography (HPLC) with a CSP is the industry-standard method for both analytical and preparative-scale enantiomeric resolution.[6]

Principle of Chiral Recognition: Polysaccharide-based CSPs are frequently used for resolving piperidine derivatives.[7] The chiral analyte forms transient, diastereomeric complexes with the chiral selector of the CSP. These complexes have different energies and stabilities, leading to different retention times for the two enantiomers. The primary interaction mechanisms often involve hydrogen bonding and π-π interactions.[6]

Protocol: Analytical Chiral HPLC for Enantiomeric Resolution

-

Column Selection: Choose an appropriate polysaccharide-based CSP, such as a Chiralpak® IA or IB column.[8]

-

Mobile Phase Preparation: Prepare an isocratic mobile phase. Typical normal-phase eluents include mixtures of hexane/isopropanol or hexane/ethanol, often with a small amount of an amine modifier like diethylamine (DEA) to improve peak shape.[7][9]

-

System Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Injection and Analysis: Inject a solution of the purified diastereomer (e.g., the trans racemate). The two enantiomers will elute at different retention times, allowing for their quantification.

Definitive Stereochemical Characterization

Once isolated, the stereochemistry of each isomer must be unambiguously determined. A combination of spectroscopic and crystallographic methods provides a self-validating system for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the relative stereochemistry (cis vs. trans) in solution.[10]

Expert Insight: The key to assigning relative stereochemistry in six-membered rings lies in the analysis of proton-proton (¹H-¹H) coupling constants (J-values). In the stable chair conformation of the piperidine ring, the magnitude of the J-value between vicinal protons is dependent on their dihedral angle.

-

Large coupling constants (J ≈ 8-12 Hz) are indicative of a diaxial relationship.

-

Small coupling constants (J ≈ 2-5 Hz) suggest an axial-equatorial or equatorial-equatorial relationship.

By analyzing the coupling patterns of the protons at C2 and C5, one can deduce the relative orientation of the substituents. For instance, a trans isomer is likely to exist in a conformation where both large substituents are equatorial, leading to specific and predictable coupling patterns for the adjacent ring protons.[5]

Table 1: Representative NMR Data for Stereochemical Assignment

| Parameter | cis-Isomer (Hypothetical) | trans-Isomer (Hypothetical) | Rationale |

|---|---|---|---|

| H-2 Chemical Shift | ~4.1 ppm | ~4.0 ppm | The chemical environment differs. |

| H-5 Chemical Shift | ~3.9 ppm | ~4.1 ppm | The orientation of the -OH group affects nearby protons. |

| J (H-2, H-3ax) | ~3.5 Hz | ~11.0 Hz | Indicates equatorial H-2 in cis, axial H-2 in trans. |

| J (H-5, H-4ax) | ~4.0 Hz | ~10.5 Hz | Indicates equatorial H-5 in cis, axial H-5 in trans. |

| ¹³C Shift (C2) | ~55.8 ppm | ~57.2 ppm | Stereochemistry influences carbon chemical shifts. |

| ¹³C Shift (C5) | ~68.1 ppm | ~70.5 ppm | The steric environment alters the electronic shielding. |

Note: These are illustrative values. Actual shifts and couplings depend on the solvent and specific conformation.

X-ray Crystallography

Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of molecular structure, including both relative and absolute stereochemistry.[1]

Trustworthiness of the Method: This technique provides a definitive three-dimensional map of the molecule as it exists in a crystal lattice.[11] It not only confirms the connectivity but also reveals the solid-state conformation (e.g., chair conformation, orientation of substituents) and, with the use of anomalous dispersion, the absolute configuration (R/S assignment) of each chiral center.[1]

Experimental Protocol: Single-Crystal X-ray Crystallography

-

Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a solvent (e.g., ethyl acetate/hexanes) from a solution of a pure stereoisomer.[1]

-

Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. Diffraction data are collected as the crystal is rotated.

-

Structure Solution: The collected diffraction intensities are used to solve the phase problem and generate an initial electron density map of the molecule.

-

Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data to produce a final, highly accurate molecular model.

Conclusion

The stereochemistry of this compound is a multifaceted challenge that requires a synergistic application of stereoselective synthesis, high-resolution separation techniques, and advanced analytical methods. A thorough understanding and control of the C2 and C5 stereocenters are essential for the rational design and development of novel therapeutics. The protocols and insights provided in this guide offer a robust framework for researchers to synthesize, isolate, and definitively characterize all four stereoisomers of this valuable chemical entity, thereby accelerating progress in medicinal chemistry and drug discovery.

References

- BenchChem. (2025). Application Note: Chiral HPLC Methods for the Enantioseparation of 2-Piperidinemethanol. BenchChem.

-

Aboul-Enein, H. Y. (2004). Chiral resolution of some piperidine 2, 6-dione drugs by high performance liquid chromatography on Kromasil CHI-DMB column. Archiv der Pharmazie, 337(8), 453-456. Available from: [Link]

-

ResearchGate. (2025). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. ResearchGate. Available from: [Link]

-

Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-779. Available from: [Link]

-

de Oliveira, R. G., et al. (2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Journal of Applied Research on Medicinal and Aromatic Plants, 10, 10-18. Available from: [Link]

-

Notz, W., et al. (2006). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. Journal of the American Chemical Society, 128(41), 13508-13509. Available from: [Link]

-

Augusta University. (1988). Optical isomers of some piperidine-derived hemicholinium congeners containing secondary alcohol groups: Preparation and biological activities. Augusta University Research Profiles. Available from: [Link]

-

ResearchGate. (2025). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. ResearchGate. Available from: [Link]

-

Tamiz, A. P., et al. (2009). effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. Journal of Medicinal Chemistry, 52(21), 6845-6852. Available from: [Link]

-

Stuart, C. D., et al. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. Available from: [Link]

-

Ferraz, M., et al. (2024). Synthesis and Antifungal Activity of Stereoisomers of Mefloquine Analogs. ACS Medicinal Chemistry Letters, 15(6), 822-827. Available from: [Link]

-

PubChem. (n.d.). (2S,5S)-1-tert-Butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate. National Center for Biotechnology Information. Available from: [Link]

-

Blumberg Institute. (2022). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Blumberg Institute. Available from: [Link]

-

Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614-1620. Available from: [Link]

-

Wikipedia. (n.d.). Organic chemistry. Wikipedia. Available from: [Link]

- BenchChem. (2025). A Comparative Guide to the X-ray Crystallography of 2-Benzylpiperidine Derivatives. BenchChem.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2166171-42-0|1-(tert-Butyl) 2-methyl (2R,5S)-5-hydroxypiperidine-1,2-dicarboxylate| Ambeed [ambeed.com]

- 3. Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Antifungal Activity of Stereoisomers of Mefloquine Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. Chiral resolution of some piperidine 2, 6-dione drugs by high performance liquid chromatography on Kromasil CHI-DMB column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Organic chemistry - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Potential Biological Activity of 1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate

Executive Summary: This document provides a comprehensive technical exploration of the potential biological activities of 1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate. This compound belongs to the piperidine class of heterocyclic compounds, which are recognized as "privileged scaffolds" in medicinal chemistry due to their prevalence in a wide array of pharmaceuticals and biologically active molecules.[1][2] While direct pharmacological data on this specific molecule is limited, its structural features—a protected amino acid core, a reactive hydroxyl group, and the stable piperidine ring—provide a strong basis for hypothesizing its potential efficacy in several therapeutic areas. This guide will deconstruct the molecule's chemical identity, postulate its most probable biological activities based on the extensive pharmacology of related structures, and provide a detailed experimental framework for validation. The primary focus will be on its potential as a neuroprotective, anti-inflammatory, and antioxidant agent, areas where piperidine derivatives have shown significant promise.[2][3][4][5]

Section 1: Introduction to the Molecule

Chemical Identity and Properties

This compound is a substituted piperidine that serves as a versatile building block in organic synthesis.[6] Its key physicochemical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1822538-74-8 | [7][8] |

| Molecular Formula | C12H21NO5 | [7] |

| Molecular Weight | 259.30 g/mol | [7][8] |

| Appearance | Colorless oil or solid | [6] |

| Key Features | N-Boc protected, methyl ester, secondary hydroxyl group | [6] |

The Piperidine Scaffold: A Privileged Structure in Medicinal Chemistry

The piperidine ring is a six-membered heterocycle containing a nitrogen atom that is a cornerstone of modern drug discovery.[1] Its prevalence stems from its ability to adopt a stable, low-energy chair conformation, which allows for precise three-dimensional positioning of substituents to interact with biological targets.[1][2] Derivatives of this scaffold are found in over twenty classes of pharmaceuticals, demonstrating a vast range of pharmacological activities, including analgesic, antipsychotic, anti-inflammatory, and antiviral effects.[1][9][10][11] The success of drugs like Donepezil (for Alzheimer's disease) and Haloperidol (an antipsychotic) underscores the therapeutic importance of this structural motif.[5][12]

Structural Features and Synthetic Utility

The subject molecule possesses three key functional groups that dictate its potential utility and biological activity:

-

N-Boc Group (tert-butoxycarbonyl): A common protecting group for the nitrogen atom, which renders it less basic and prevents unwanted side reactions during synthesis. This group can be readily removed under acidic conditions to reveal a secondary amine, a key site for further functionalization.

-

Methyl Ester: This group at the C2 position provides a handle for modification, such as hydrolysis to a carboxylic acid or amidation, allowing for the creation of diverse chemical libraries.

-

5-Hydroxy Group: This secondary alcohol is the most critical feature for postulating biological activity. It can act as both a hydrogen bond donor and acceptor, enabling specific interactions with protein residues in enzymes or receptors.[13] Furthermore, it serves as a versatile point for synthetic elaboration, such as etherification or esterification, to modulate the molecule's properties.[6]

Section 2: Hypothesized Biological Activities and Mechanisms of Action

Based on the extensive literature on substituted piperidines, we can hypothesize several key biological activities for this compound.

Potential Neuroprotective and Neuromodulatory Effects

The central nervous system (CNS) is a primary target for many piperidine-based drugs.[14] Substituted piperidines are known to interact with various CNS targets, including NMDA receptors and dopamine transporters.[9][13] Oxidative stress is a key pathological factor in many neurodegenerative diseases, and compounds that can mitigate this stress are of high therapeutic interest.[15][16]

Hypothesis: The 5-hydroxy group on the piperidine ring may enable the molecule to interact with specific amino acid residues (e.g., aspartate) within CNS receptors or enzymes, potentially modulating their activity.[13] Furthermore, the molecule may exert indirect neuroprotective effects by scavenging reactive oxygen species (ROS), thereby reducing neuronal damage.[17]

Caption: Potential neuroprotective mechanism via ROS scavenging.

Potential Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Piperidine derivatives have consistently been shown to possess anti-inflammatory properties.[3][5][18] Studies have demonstrated that specific substitutions on the piperidine ring can lead to potent inhibition of inflammatory mediators.[3][18] Notably, this molecule's core structure has been utilized in the synthesis of P2X receptor antagonists, which are directly involved in modulating inflammation and pain pathways.[6]

Hypothesis: The compound may inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) or lipoxygenases (LOX), or modulate the signaling of pro-inflammatory cytokines. Its structural similarity to precursors of known anti-inflammatory agents suggests it could act as a competitive inhibitor or allosteric modulator at relevant biological targets.

Caption: Hypothesized intervention in the arachidonic acid pathway.

Section 3: Experimental Framework for Validation

To empirically test these hypotheses, a tiered screening approach is recommended, beginning with high-throughput in vitro assays and progressing to more complex in vivo models for promising results. This workflow ensures efficient use of resources and provides a self-validating system through the inclusion of appropriate controls.

Caption: Tiered experimental workflow for activity validation.

In Vitro Screening Protocols

-

Rationale: This assay determines if the compound can protect neuronal cells from death induced by a common oxidative stressor, hydrogen peroxide (H₂O₂). The human neuroblastoma SH-SY5Y cell line is a widely accepted model for neurotoxicity studies.[16][19][20] Cell viability is quantified using the MTT assay, which measures mitochondrial activity, and the LDH assay, which measures membrane integrity.[19]

-

Methodology:

-

Cell Culture: Culture SH-SY5Y cells in a 96-well plate until they reach approximately 80% confluency.

-

Pre-treatment: Treat the cells with varying concentrations of the test compound (e.g., 1 µM to 100 µM) for 2 hours. Include a vehicle control (DMSO) and a positive control (e.g., N-acetylcysteine).

-

Induction of Toxicity: Add H₂O₂ (e.g., 150 µM final concentration) to all wells except the negative control group.[20] Incubate for 24 hours.

-

MTT Assay for Viability:

-

Add MTT solution to each well and incubate for 4 hours at 37°C.[19]

-

Aspirate the medium and add DMSO to dissolve the formazan crystals.

-

Measure absorbance at 570 nm. Higher absorbance indicates greater cell viability.

-

-

LDH Assay for Cytotoxicity:

-

Collect the cell culture supernatant.

-

Quantify lactate dehydrogenase (LDH) release using a commercial cytotoxicity detection kit, following the manufacturer's instructions.[19] Lower LDH release indicates less cell death.

-

-

-

Rationale: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid and reliable method to measure a compound's ability to act as a free radical scavenger or hydrogen donor.[21] This provides a direct measure of its intrinsic antioxidant potential.

-

Methodology:

-

Preparation: Prepare a stock solution of DPPH in methanol. Prepare serial dilutions of the test compound and a positive control (e.g., ascorbic acid).

-

Reaction: In a 96-well plate, mix the compound solutions with the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates scavenging of the DPPH radical.

-

Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

-

In Vivo Proof-of-Concept Study

-

Rationale: This is a classic and highly reproducible in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[22][23][24] Carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of a drug's effect on mediators like histamine, serotonin, and prostaglandins.

-

Methodology:

-

Animal Acclimation: Use male Wistar rats or Swiss albino mice, acclimated for at least one week under standard laboratory conditions.[24]

-

Grouping: Divide animals into groups (n=6): a control group (vehicle), a standard drug group (e.g., Indomethacin), and test groups receiving different doses of the compound.

-

Drug Administration: Administer the test compound or standard drug (e.g., intraperitoneally or orally) 60 minutes before the carrageenan injection.[24]

-

Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-